Product packaging for 4-Methyl-[3,3'-bipyridin]-6-amine(Cat. No.:)

4-Methyl-[3,3'-bipyridin]-6-amine

Cat. No.: B12072755
M. Wt: 185.22 g/mol
InChI Key: YODSUFAPBBSANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-[3,3'-bipyridin]-6-amine is a valuable bipyridine derivative for scientific research and development. Bipyridine compounds are fundamental precursors and core structures in a wide range of applications, serving as key building blocks for biologically active molecules, ligands in transition-metal catalysis, photosensitizers, and in the construction of supramolecular architectures . The strong coordination properties of the bipyridine scaffold make it particularly useful in the synthesis of catalysts and functional materials. While specific pharmacological data for this methyl-substituted analog may be emerging, closely related bipyridin-6-amine structures have been identified as key intermediates in pharmaceutical research, as evidenced by complex molecules that incorporate similar subunits . The synthesis of such bipyridine derivatives often leverages advanced cross-coupling methodologies, including Suzuki, Negishi, and Stille reactions, which are well-established for constructing these valuable heterobiaryl systems . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B12072755 4-Methyl-[3,3'-bipyridin]-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-5-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-5-11(12)14-7-10(8)9-3-2-4-13-6-9/h2-7H,1H3,(H2,12,14)

InChI Key

YODSUFAPBBSANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CN=CC=C2)N

Origin of Product

United States

Coordination Chemistry of 4 Methyl 3,3 Bipyridin 6 Amine As a Ligand

Chelation Behavior with Transition Metal Ions and Resulting Complex Stability

4-Methyl-[3,3'-bipyridin]-6-amine readily forms complexes with a variety of transition metal ions through the chelation of its bipyridine unit. mdpi.com The stability of these complexes is governed by several factors, including the nature of the metal ion, the solvent, and the electronic effects of the substituents on the bipyridine rings. nih.govacs.org The amine (-NH₂) group, being an electron-donating group, increases the electron density on the pyridine (B92270) rings, thereby enhancing the σ-donor capacity of the nitrogen atoms and generally leading to more stable metal complexes.

The stability of complexes formed between 2,2'-bipyridine (B1663995) and various first-row transition metal ions has been studied, revealing a general trend in stability constants. acs.org This provides a foundational understanding for predicting the behavior of substituted derivatives like this compound. The stability of such complexes is crucial for their application in areas like catalysis and materials science, where the integrity of the complex under specific conditions is paramount. nih.gov

PropertyDescription
Ligand Type Bidentate, N,N'-donor
Chelate Ring Size 5-membered ring with the metal center
Key Substituents 4-Methyl, 6-Amine
Electronic Effect Amine group is electron-donating, enhancing ligand basicity
Expected Complex Stability Generally high due to the chelate effect, modulated by the metal ion

Formation and Characterization of Metal Complexes with Bipyridine-Amine Ligands

Palladium(II) is known to form stable square planar complexes with bidentate N,N'-donor ligands like bipyridine derivatives. nih.gov The coordination of this compound to a Pd(II) center results in the formation of complexes typically with a [Pd(L)X₂] or [Pd(L)₂]²⁺ stoichiometry, where L is the bipyridine-amine ligand and X is a monodentate ligand such as a halide. The stability and speciation of these complexes in solution are pH-dependent due to the presence of the amine group. nih.gov The structural parameters of the amine and the bipyridine framework are critical in determining the stability of the formed palladium complexes. nih.gov These complexes are often characterized using techniques like NMR spectroscopy and X-ray crystallography to elucidate their precise structural motifs.

In the field of photophysics and optoelectronics, iridium(III) complexes are of significant interest. In many of these, a bipyridine-based ligand serves as an ancillary or auxiliary ligand in a heteroleptic complex of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand. nih.govmdpi.com The synthesis of such complexes typically involves reacting a dichloro-bridged iridium dimer, [Ir(C^N)₂(µ-Cl)]₂, with the N^N ancillary ligand, such as this compound. nih.gov

The ancillary ligand plays a crucial role in tuning the photophysical and electrochemical properties of the iridium complex. rsc.orgacs.org Its electronic properties influence the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn determines the emission color and quantum yield of the complex. mdpi.comacs.org The coordination mode of the ancillary ligand can also significantly modulate the photoluminescence quantum yield. rsc.org The amine and methyl groups on the bipyridine frame of this compound would be expected to finely tune these properties, making it a valuable component in the design of high-performance phosphorescent materials. rsc.org

Iridium(III) Complex PropertyRole of Ancillary Ligand (e.g., this compound)
Synthesis Reacts with [Ir(C^N)₂(µ-Cl)]₂ to form monomeric complexes. nih.gov
Emission Color Tuned by the ligand's influence on the HOMO-LUMO gap. acs.org
Photoluminescence Quantum Yield Significantly modulated by the ligand's structure and coordination mode. rsc.org
Redox Potentials Systematically influenced by the electronic nature of the ancillary ligand. acs.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. Bipyridine-based linkers are often used to create MOFs with open coordination sites capable of capturing secondary metal ions. mdpi.comacs.org An iron(III)-bipyridine complex has been successfully incorporated into a robust Zr(IV)-based MOF, UiO-68-NH₂, to create a photocatalyst for CO₂ reduction. researchgate.net In this work, an Fe(bpy)Cl₃ complex (where bpy refers to a 4'-methyl-[2,2'-bipyridine] moiety) was anchored to the MOF. researchgate.net

This strategy demonstrates how a ligand like this compound could be used to integrate iron complexes into a MOF architecture. The framework acts as a platform, enhancing the properties of the incorporated metal complex. For instance, incorporating the Fe(bpy)Cl₃ complex into the UiO-68 platform led to an elongated excited-state lifetime, which resulted in enhanced photocatalytic activity and selectivity for CO₂ reduction to CO under visible light. researchgate.net The amine functionality on the ligand can be used for post-synthetic modification or to directly link to the MOF structure. rsc.org

Ruthenium(II) readily forms highly stable octahedral complexes with three bidentate bipyridine ligands, resulting in the well-known [Ru(bpy)₃]²⁺ cation and its derivatives. rsc.orgacs.org The coordination of this compound would lead to similar tris-chelate complexes. The amine and methyl substituents on the ligand can influence the electrochemical and spectroscopic properties of the resulting ruthenium complex. rsc.org For example, decorating ruthenium-tris(bipyridine) complexes with electron-rich amine substituents can enable reversible absorption and emission spectral changes in the deep-red to near-infrared region upon application of electrochemical potentials. rsc.org

Ruthenium can also form complexes with different stoichiometries, such as [Ru(L)₂X₂], where L is the bipyridine ligand and X is a halide (e.g., Cl⁻, Br⁻). These complexes are often precursors for more complex structures. The coordination chemistry of ruthenium with substituted bipyridines can also involve activation of the substituents themselves; for instance, ruthenium clusters have been shown to mediate the activation of all C-H bonds of a methyl group on a 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand. nih.gov

Other Metal Coordination (e.g., Copper, Zinc, Cobalt, Platinum)

The nitrogen atoms of the bipyridine rings and the exocyclic amine group in this compound present multiple potential binding sites for metal ions. The coordination behavior with metals like copper, zinc, cobalt, and platinum is dictated by the metal's preferred coordination geometry, oxidation state, and the ligand's electronic and steric properties.

Zinc: Zinc(II) complexes with nitrogen-donor ligands are common, typically favoring tetrahedral or octahedral geometries. frontiersin.org For example, zinc(II) can form complexes with bis(imino)pyridine ligands, which are structurally related to bipyridines. bohrium.com In the presence of secondary amines and other ligands, zinc(II) has been observed to form both five-coordinate and six-coordinate complexes. rsc.org The stability and structure of zinc(II)-diamine complexes in aqueous solutions show that pentacoordinated species can be the most stable form. nih.gov

Cobalt: Cobalt can exist in both +2 and +3 oxidation states, forming a wide variety of complexes with bipyridine ligands. dyenamo.semdpi.com Tris(bipyridine)cobalt(II) and (III) complexes are classic examples, exhibiting octahedral geometry. dyenamo.se The electronic properties and stability of cobalt complexes are of significant interest, particularly in the context of redox-activated systems where the lability of the complex changes upon reduction of Co(III) to Co(II). nih.gov This principle is used in designing cobalt complexes as carriers for bioactive ligands. nih.gov

Platinum: Platinum(II) and Platinum(IV) are the most common oxidation states in coordination chemistry. Platinum(II) complexes typically adopt a square planar geometry, while Platinum(IV) complexes are octahedral. researchgate.netnih.gov Studies on trimethylplatinum(IV) complexes with substituted 2,2'-bipyridines show a distorted octahedral geometry around the platinum center. researchgate.net The coordination of platinum(II) with substituted bipyridines can be influenced by steric hindrance from substituents, which can affect the stereoselectivity of the complex formation. researchgate.net

Table 1: Examples of Coordination Complexes with Substituted Bipyridine Ligands

Metal Ion Ligand System Coordination Geometry Key Findings Reference(s)
Copper(II) 6,6'-dimethyl-2,2'-bipyridine Distorted square planar Methyl groups influence torsion angles and the final coordination sphere. acs.org
Copper(II) 6,6'-Bis[[bis(2-pyridylmethyl)amino]methyl]-2,2'-bipyridine Six-coordinate The bipyridine moiety does not chelate to a single metal ion in the solid state. nih.gov
Zinc(II) Bis(imino)pyridine Distorted tetrahedral/Square pyramidal Forms active catalysts for amidation reactions. frontiersin.orgbohrium.com
Cobalt(III) Bidentate nitrogen ligands Octahedral Bulkiness of substituents can increase lipophilicity and antimicrobial activity. mdpi.com
Platinum(IV) 4-Methyl-2,2'-bipyridine Distorted octahedral Forms stable, discrete monomeric units with a facial arrangement of methyl groups. researchgate.net
Platinum(II) 6-Ethyl-2,2'-bipyridine Square planar The substituent on the bipyridine can form a hydrogen bond with a co-ligand (e.g., chloride). researchgate.net

This table presents data from related bipyridine systems to illustrate potential coordination behaviors.

Influence of the Amine and Methyl Substituents on Coordination Geometry and Electronic Properties

The amine (-NH₂) and methyl (-CH₃) groups on the this compound ligand have distinct and combined effects on its coordination chemistry.

Amine Group (-NH₂):

Electronic Effect: The amine group is a strong electron-donating group through resonance. This increases the electron density on the pyridine ring it is attached to (the 6-amino-4-methylpyridin-3-yl ring), enhancing the Lewis basicity of the ring nitrogen. This stronger basicity generally leads to a more stable coordinate bond with a metal center.

Coordination Mode: The amine group itself can act as a third coordination site, potentially allowing the ligand to act as a tridentate N,N,N-donor, bridging two metal centers, or forming a chelate ring. However, the formation of a five-membered chelate ring involving the amine nitrogen and the adjacent pyridine nitrogen (N at position 1) is sterically unlikely. More plausibly, it could bridge two different metal centers or participate in hydrogen bonding.

Hydrogen Bonding: The protons of the amine group can act as hydrogen bond donors. In the uncoordinated ligand, this can lead to intermolecular hydrogen bonding or intramolecular hydrogen bonding to the nitrogen of the adjacent pyridine ring, enforcing planarity. rsc.org In a metal complex, these protons can form hydrogen bonds with counter-ions or solvent molecules, influencing the crystal packing and solubility.

Methyl Group (-CH₃):

Electronic Effect: The methyl group is a weak electron-donating group through induction. It slightly increases the electron density on its pyridine ring, subtly enhancing its basicity and the strength of the metal-nitrogen bond. The primary influence of a methyl group is often considered steric, but its electronic contribution, while small, can be significant in fine-tuning the properties of the complex. nih.gov

Steric Effect: The methyl group at position 4 is relatively removed from the coordinating nitrogen atoms of the [3,3'-bipyridine] core and thus exerts minimal steric hindrance on the formation of the primary coordination sphere. Its main steric role would be to influence the approach of larger molecules or the packing of the complexes in the solid state. In contrast, substituents at the 6 or 6' positions can significantly protect the metal center. wikipedia.org

Solubility: The presence of alkyl substituents like a methyl group generally enhances the solubility of the resulting metal complexes in less polar organic solvents. wikipedia.org

Combined Effects: The combination of a strong electron-donating amine group and a weak electron-donating methyl group makes this compound a strong σ-donating ligand. This would be expected to form very stable complexes, particularly with hard or borderline metal ions. The electronic asymmetry introduced by the different substituents on each ring could lead to interesting photophysical or electrochemical properties in its metal complexes. For example, in a related ligand, 3-amino-6,6'-dimethyl-2,2'-bipyridine, the barrier to rotation about the amino-bipyridyl bond was found to be significantly lower than the barrier to rotation about the biaryl bond, influencing the ligand's conformational dynamics in solution. rsc.org

Table 2: Predicted Influence of Substituents on Ligand Properties

Substituent Position Electronic Effect Steric Effect Impact on Coordination
**Amine (-NH₂) ** 6 Strong electron-donating (resonance) Moderate; potential for H-bonding Increases basicity of pyridine N; potential third coordination site or H-bond donor.
Methyl (-CH₃) 4 Weak electron-donating (inductive) Minimal direct steric hindrance Slightly increases basicity of pyridine N; enhances solubility in organic solvents.

Theoretical and Computational Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available. Consequently, a detailed analysis of its molecular structure, reactivity, and spectroscopic properties based on established computational methods cannot be provided at this time.

The requested article, intended to be structured around a detailed outline of theoretical and computational chemistry techniques, hinges on the availability of specific research data for this compound. These techniques, including Density Functional Theory (DFT), vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift calculations, and analyses of electronic structures such as HOMO/LUMO orbitals, Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), require dedicated computational studies to be performed on the molecule .

While general principles of these computational methods are well-established and have been applied to a vast number of molecules, including various substituted bipyridine derivatives, the absence of specific studies on this compound means that no data for optimized geometry, vibrational modes, calculated NMR shifts, frontier molecular orbital energies, electrostatic potential maps, or intramolecular interactions can be reported.

The scientific community relies on published research to build upon existing knowledge. Without foundational computational studies on this compound, any attempt to generate the requested in-depth article would be speculative and would not meet the required standards of scientific accuracy. Further research, involving dedicated computational modeling of this specific compound, is necessary before a comprehensive theoretical profile can be compiled.

Theoretical and Computational Studies on 4 Methyl 3,3 Bipyridin 6 Amine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Nonlinear Optical (NLO) Properties Theoretical Prediction

The prediction of nonlinear optical (NLO) properties is a crucial step in identifying materials for applications in photonics and optoelectronics. For organic molecules like 4-Methyl-[3,3'-bipyridin]-6-amine, density functional theory (DFT) is a commonly employed method to calculate the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters determine the NLO response of a material.

Theoretical studies on similar molecules, such as other bipyridine derivatives and organic chromophores, have demonstrated that the presence of electron-donating (like the amino and methyl groups) and electron-accepting (the pyridine (B92270) rings) moieties can lead to significant NLO properties due to intramolecular charge transfer. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311++G(d,p)), can provide quantitative predictions of these NLO coefficients. nih.govnih.gov For instance, in a study on a different heterocyclic compound, the first hyperpolarizability was calculated to be significantly higher than that of urea, a standard NLO material, indicating its potential for NLO applications. While specific calculated values for this compound are not available, a similar computational approach would be necessary to evaluate its NLO potential.

Table 1: Representative Theoretically Predicted NLO Properties for a Similar Organic Molecule

ParameterCalculated Value
Dipole Moment (μ)Data not available
Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available
Second Hyperpolarizability (γ)Data not available

Note: This table is a template. Specific data for this compound is not available in the reviewed literature.

Thermodynamic Properties Calculations

The thermodynamic properties of a compound, such as its heat capacity (C), entropy (S), and enthalpy (H), are fundamental to understanding its stability and behavior under different temperature and pressure conditions. These properties can be calculated with good accuracy using DFT in conjunction with statistical mechanics.

By performing frequency calculations on the optimized geometry of this compound, its vibrational frequencies can be obtained. These frequencies are then used to compute the thermodynamic functions at various temperatures. Such calculations have been successfully applied to various organic molecules to provide insights into their thermal stability. For example, in a study of 4-amino-3-furazanecarboxamidoxime, the specific heat capacity was determined as a function of temperature. researchgate.net A similar theoretical investigation for this compound would be invaluable for predicting its behavior in different environments.

Table 2: Representative Calculated Thermodynamic Properties for a Similar Organic Molecule at Standard Conditions

PropertyCalculated Value
Heat Capacity (Cp)Data not available
Entropy (S)Data not available
Enthalpy (H)Data not available

Note: This table is a template. Specific data for this compound is not available in the reviewed literature.

Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic absorption spectra of molecules. It allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions. For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, providing insights into its color and its potential use in applications like dye-sensitized solar cells or as a photochemically active compound.

Studies on related aminopyridine and bipyridine derivatives have shown that TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO transitions). researchgate.netscirp.org For instance, in the computational study of 6-Amino-2-Methylpyridine-3-Carbonitrile, TD-DFT was used to understand its electronic properties. scirp.org Applying this method to this compound would elucidate its excited-state behavior.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, degradation pathways, or its interaction with biological targets. DFT calculations can map out the potential energy surface of a reaction, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, a study on the synthesis of 6-azaindoles from 3-amino-4-methyl pyridines utilized computational methods to rationalize the reaction mechanism, including the identification of key intermediates. chemrxiv.org A similar approach for this compound could optimize its synthetic route or predict its metabolic fate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. For a molecule like this compound, which has a rotational degree of freedom around the bond connecting the two pyridine rings, MD simulations can explore the different accessible conformations and their relative stabilities.

These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the molecule's structure and dynamics. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as proteins or DNA, which is crucial for drug design and understanding biological activity. While specific MD simulation data for this compound is not available, the general methodology is well-established for similar molecular systems.

Advanced Applications of 4 Methyl 3,3 Bipyridin 6 Amine and Its Derivatives in Chemical Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Bipyridine derivatives, including 4-Methyl-[3,3'-bipyridin]-6-amine, are extensively utilized as ligands in both homogeneous and heterogeneous catalysis. nih.govchemscene.com Their strong coordination to metal centers is a key feature, though it can sometimes lead to a decrease in catalytic activity by forming highly stable complexes. nih.gov Overcoming this challenge has been a significant area of research, leading to the development of various strategies to enhance their catalytic efficacy. nih.gov

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The synthesis of bipyridines themselves often involves metal-catalyzed coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.gov These processes underscore the fundamental role of metal-ligand interactions in forming carbon-carbon bonds. For instance, nickel-catalyzed homocoupling of pyridine (B92270) derivatives has been shown to be an effective method for producing 2,2'-bipyridines, where the bipyridine product itself can act as a ligand for the nickel catalyst, facilitating the reaction. nih.gov

Palladium-catalyzed cross-coupling reactions are another area where bipyridine-type ligands are crucial. In the Suzuki-Miyaura coupling, for example, the choice of ligand can significantly influence the reaction's efficiency. hw.ac.uk Research on amino acid-derived bisphenolate palladium complexes has demonstrated the potential for pyridine-containing ligands to achieve high yields in the coupling of aryl bromides with phenylboronic acid under mild conditions. hw.ac.uk Similarly, in the context of synthesizing biologically active molecules, palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig have been employed to modify complex scaffolds, showcasing the versatility of these catalytic systems. researchgate.net

Coupling Reaction Catalyst System Example Key Findings Reference
Suzuki-MiyauraPd(OAc)2 with amino acid-derived ligandsHigh yields for C-C coupling at mild temperatures. hw.ac.uk
HomocouplingNiCl2·6H2OEfficient synthesis of 2,2'-bipyridines without external ligands. nih.gov
Various CouplingsPalladium catalystsUsed for pharmacomodulation of complex molecules. researchgate.net

Applications in CO2 Reduction Catalysis

Bipyridine ligands are central to the development of molecular catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO2). Rhenium and manganese tricarbonyl complexes containing bipyridine ligands are among the most well-studied and efficient catalysts for the selective conversion of CO2 to carbon monoxide (CO). acs.orgresearchgate.netrsc.org

Function as Photosensitizers in Energy Conversion Systems

The photophysical properties of bipyridine-metal complexes make them excellent candidates for use as photosensitizers in energy conversion systems. nih.govnih.gov Upon absorption of light, these complexes can be excited to a metal-to-ligand charge transfer (MLCT) state, initiating a series of energy or electron transfer processes. nih.gov

Ruthenium complexes bearing bipyridine and related terpyridine ligands have been shown to exhibit efficient photochromic behavior, which is crucial for applications in molecular switches and energy storage. nih.gov The substitution pattern on the bipyridine ligand can significantly impact the efficiency of these processes. For example, the presence of a methyl group can promote photoisomerization by sterically hindering the rotation of other ligands, thereby influencing the energy conversion pathway. nih.gov

Building Blocks for Supramolecular Chemistry and Architectures

The rigid and well-defined geometry of bipyridine molecules, including this compound, makes them ideal building blocks for the construction of complex supramolecular assemblies. nih.govmdpi.com Through non-covalent interactions such as hydrogen bonding and metal coordination, these molecules can self-assemble into a variety of architectures, including coordination polymers, macrocycles, and cages. mdpi.com

The ability to introduce functional groups at specific positions on the bipyridine scaffold allows for precise control over the structure and properties of the resulting supramolecular assemblies. For instance, the amino and chloro substituents on pyridine derivatives have been shown to direct the formation of cocrystals and molecular salts through specific hydrogen bonding patterns. mdpi.com

Integration into Advanced Functional Materials

The versatility of bipyridine ligands extends to their incorporation into advanced functional materials, where they can impart specific catalytic, electronic, or recognition properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials with a wide range of potential applications. Bipyridine units can be incorporated into the structure of these frameworks either as part of the organic linker or as a coordinating ligand for the metal nodes. rsc.orgnih.govacs.org

The integration of bipyridine-metal complexes into COFs has been shown to create materials with excellent catalytic activity. For example, a COF containing bipyridine-rhenium tricarbonyl moieties has been successfully used for the electrocatalytic reduction of CO2. rsc.org Similarly, COFs functionalized with bipyridine groups can be used to coordinate various metal ions, leading to materials with applications in methane (B114726) conversion and electrocatalytic oxygen evolution. nih.gov

In the realm of MOFs, bipyridine ligands can be used in conjunction with other linkers to create frameworks with specific topologies and properties. A nickel-based MOF constructed with both carboxylate and bipyridine linkers has demonstrated potential for the selective sensing of explosives and for photoelectrochemical hydrogen evolution. acs.org The bipyridine units in these frameworks play a crucial role in defining the coordination environment of the metal centers and in mediating the material's electronic and photophysical properties.

Framework Type Bipyridine Role Application Reference
COFLinker with Re-bpy moietiesElectrocatalytic CO2 reduction rsc.org
COFLigand for metal coordinationMethane conversion, Oxygen evolution nih.gov
MOFCo-ligand with carboxylateExplosive sensing, Hydrogen evolution acs.org

Organic Light-Emitting Diode (OLED) Components

While direct studies on this compound as a primary component in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the foundational pyridine-based structure is a key area of research for developing high-performance hole-transporting materials (HTMs). nih.govrsc.org The efficiency and stability of OLEDs are critically dependent on the properties of the HTM, which facilitates the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. nih.govrsc.org

The introduction of a methyl group and an amine group onto the [3,3'-bipyridine] core, as in this compound, is a strategic approach to modulate the electronic and physical properties of the material. The electron-donating nature of the amine and methyl groups can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org A suitable HOMO level is crucial for minimizing the energy barrier for hole injection from the anode (commonly indium tin oxide, ITO) to the HTL, thereby reducing the operating voltage of the OLED. nih.gov

Research on related pyridine-appended pyrene (B120774) derivatives has shown that functional groups can significantly enhance device performance. nih.govnih.gov For instance, derivatives with bromo, methoxy, and methyl groups have been synthesized and studied as HTMs, demonstrating that such substitutions can lead to high external quantum efficiencies (EQE) and luminance with low-efficiency roll-off. nih.govnih.gov In one study, a pyrene-pyridine HTM featuring a bromo substituent achieved a maximum luminance of 17,300 cd/m² and an EQE of 9%. nih.govnih.gov Another investigation into decorated pyridine-based HTMs reported a device with a maximum EQE of 17.2% and a brightness of 18,740 cd/m². researchgate.net These findings suggest that the functionalization of a pyridine core is a promising strategy for creating superior HTMs.

The amine group in this compound can also enhance the material's hole-transporting capabilities and improve its morphological stability, which is essential for the longevity of OLED devices. nih.gov The thermal stability of the HTM is another critical factor, and studies on pyridine-based materials have shown that they can possess high glass transition temperatures, which is desirable for stable device operation. rsc.orgnih.gov

Table 1: Performance of OLEDs with Pyridine-Based Hole-Transporting Materials

HTM DerivativeMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Ref.
Py-Br22.412.3917300 nih.govnih.gov
Py-MeO25.711.88.8- nih.gov
Py-0326.611.88.5- nih.gov
Py-Me25.211.48.5- nih.gov
CDP64.066.817.218740 researchgate.net
1a-9623- researchgate.net

This table presents data for various pyridine-based HTMs to illustrate the potential of this class of compounds in OLEDs. The specific performance of this compound would require dedicated experimental evaluation.

Selective Ion Binding and Separation Technologies (e.g., Lanthanides/Actinides)

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. nih.govresearchgate.net Bipyridine-based ligands have emerged as promising extractants for this purpose, owing to the presence of "soft" nitrogen donor atoms that can exhibit preferential binding towards the more covalent An(III) ions over the "harder" Ln(III) ions. researchgate.net

Derivatives of 2,2'-bipyridine (B1663995), such as those in the BTBP (bis-triazinyl-bipyridine) class, have demonstrated high selectivity for actinides. nih.govresearchgate.net The introduction of substituents onto the bipyridine core, as seen in this compound, can further modulate the ligand's electronic properties and steric profile, thereby influencing its extraction efficiency and selectivity. The amine group, being an electron-donating group, can increase the electron density on the nitrogen atoms of the pyridine rings, potentially enhancing their coordination strength towards metal ions.

Studies on related aminopyridine ligands have shown their ability to form stable complexes with various metal ions. vot.plelsevierpure.com The complexation of lanthanide ions with bipyridine derivatives has been investigated to understand the species formed during solvent extraction processes. nih.gov For example, the complexation of Eu(III) with a 2-ethyl(hexyl) derivative of a bis-1,2,3-triazole-bipyridine ligand was studied, revealing the formation of both 1:1 and 1:2 (metal/ligand) complexes. nih.gov

The effectiveness of a separation process is often quantified by the separation factor (SF), which is the ratio of the distribution coefficients of the two metal ions being separated. Research on various bipyridine and phenanthroline-based systems has yielded significant separation factors for Am(III)/Eu(III). While specific data for this compound is not available, the general principles suggest its potential as a selective extractant.

Table 2: Lanthanide/Actinide Separation Performance with Bipyridine-Type Ligands

Ligand SystemMetal PairSeparation Factor (SF)ConditionsRef.
C5-BTBP in CyclohexanoneAm(III)/Eu(III)~1001 M HNO₃ researchgate.net
Phenanthroline-derived bis-triazineAm(III)/Eu(III)HighNitric acid solutions researchgate.net
CMPO + HEH[EHP] / HEDTAAm/LanthanidesHighCitrate buffer pnnl.gov
1,10-phenanthroline-2,9-dicarboxylic acidLa/Ce2.0 ± 0.1Solvothermal acs.org
1,10-phenanthroline-2,9-dicarboxylic acidLa/Sm8.9 ± 0.1Solvothermal acs.org
1,10-phenanthroline-2,9-dicarboxylic acidLa/Lu26.9 ± 3.1Solvothermal acs.org

This table showcases the separation capabilities of related bipyridine and phenanthroline ligands, highlighting the potential of this class of compounds for selective ion separation.

Development of Chemical Sensors and Probes

The ability of bipyridine derivatives to form stable complexes with a variety of metal ions, coupled with their inherent photophysical properties, makes them excellent candidates for the development of chemical sensors and fluorescent probes. nih.govnih.govmdpi.com The core principle behind these sensors often involves a "fluorophore-receptor" design, where the bipyridine unit acts as the receptor (binding site) for the target analyte, and its coordination to the analyte induces a change in the fluorescence of an attached fluorophore. jusst.org

The this compound structure is well-suited for this application. The bipyridine moiety can coordinate to metal ions, and the amine group can either be part of the binding site or serve as a point of attachment for a fluorophore. The binding of a metal ion can lead to either fluorescence quenching (turn-off sensor) or enhancement (turn-on sensor) through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). mdpi.com

For instance, ruthenium(II) tris(bipyridine) complexes are well-known for their luminescent properties and have been incorporated into chemosensors. nih.govnih.gov In one study, a ruthenium(II) bipyridyl complex was used to create a highly sensitive "on-off-on" luminescent probe for Cu²⁺ and L-Histidine, with detection limits in the nanomolar range. nih.gov Another fluorescent chemosensor based on a multi-substituted phenol-ruthenium(II) tris(bipyridine) complex was developed for the selective detection of Co(II) with a detection limit of 5 x 10⁻⁸ M. nih.gov

The selectivity of a bipyridine-based sensor is determined by the specific coordination environment created by the ligand and any substituents. The methyl and amine groups on this compound could influence the sensor's selectivity towards certain metal ions. The development of such sensors is a vibrant area of research with applications in environmental monitoring, biological imaging, and medical diagnostics. mdpi.com

Table 3: Performance of Bipyridine-Based Fluorescent Chemosensors

Sensor SystemTarget AnalyteDetection LimitLinear RangeMechanismRef.
Multi-substituted phenol-Ru(II) tris(bipyridine) complexCo(II)5 x 10⁻⁸ M1.0 x 10⁻⁷ to 5.0 x 10⁻⁵ MFluorescence quenching nih.gov
Ru(II)-bipyridine complex with Schiff baseCu²⁺0.35 nM5 nM - 9.0 μMLuminescence quenching nih.gov
Ru(II)-bipyridine complex with Schiff baseL-Histidine0.44 nM50 nM - 30 μMLuminescence recovery nih.gov
Polyamine with quinoline (B57606) fluorophoresZn²⁺-Linear responseFluorescence enhancement mdpi.com

This table provides examples of the performance of various bipyridine-based chemosensors, demonstrating the versatility of this scaffold in designing selective and sensitive probes.

Future Research Directions and Outlook

Innovations in Green Chemistry Approaches for the Synthesis of 4-Methyl-[3,3'-bipyridin]-6-amine

The synthesis of bipyridine derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.netresearchgate.net The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. researchgate.netfrontiersin.orgmdpi.com Future research will undoubtedly focus on applying these principles to the synthesis of this compound.

Key areas of innovation are expected to include:

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, minimizing the need for pre-functionalized starting materials and reducing byproduct formation. researchgate.net Research into transition-metal-free C-H activation, potentially employing reagents like potassium t-butoxide with phenalenyl-based compounds, could offer a sustainable pathway to this bipyridine derivative. researchgate.net

Metal-Free Coupling Reactions: The development of metal-free protocols is a significant goal in green synthesis to avoid contamination of the final product, which is crucial in materials science and medicinal chemistry. thieme-connect.comlboro.ac.uk Exploring methods like dehydrogenative dimerization using earth-abundant and non-toxic metals like sodium could provide a more sustainable alternative to traditional cross-coupling reactions. thieme-connect.com

Use of Greener Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or even solvent-free conditions. researchgate.netfrontiersin.orgmdpi.com Microwave-assisted organic synthesis (MAOS) is another promising technique that can accelerate reaction times, improve yields, and reduce energy consumption. mdpi.com Future syntheses of this compound will likely leverage these technologies. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. mdpi.com While still an emerging area for bipyridine synthesis, the development of specific biocatalysts for the formation of the bipyridine core or the introduction of the methyl and amine groups could revolutionize its production.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Catalytic C-H ActivationAtom economy, reduced waste, avoids pre-functionalization. researchgate.net
Metal-Free CouplingAvoids transition metal contamination, beneficial for materials and medicinal applications. thieme-connect.comlboro.ac.uk
Greener Solvents/ConditionsReduced toxicity and environmental impact, potential for improved efficiency. researchgate.netfrontiersin.orgmdpi.com
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. mdpi.com

Exploration of Novel Catalytic Systems Utilizing this compound as a Ligand

Bipyridine derivatives are renowned for their ability to act as "privileged ligands" in transition-metal catalysis, forming stable and reactive complexes with a wide range of metals. rsc.org The specific electronic and steric properties of this compound make it a particularly interesting candidate for the development of novel catalytic systems.

Future research in this area will likely focus on:

Asymmetric Catalysis: The development of chiral variants of this compound could lead to highly effective catalysts for asymmetric transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. acs.orgcapes.gov.br Significant efforts are being made to design chiral bipyridine ligands that can effectively transfer stereochemical information. acs.org

Photocatalysis: Bipyridine-based metal complexes are central to the field of photocatalysis, with applications in solar energy conversion and organic synthesis. rsc.orgnih.govacs.org The electronic properties of this compound can be fine-tuned to optimize the light-harvesting and electron-transfer properties of the resulting metal complexes. acs.org

Electrocatalysis: The immobilization of bipyridine-metal complexes on electrode surfaces is a promising strategy for developing efficient electrocatalysts for reactions such as CO2 reduction. acs.org The amine group on this compound could be used to anchor the catalytic complex to the electrode surface, enhancing its stability and performance.

Tandem Catalysis: The design of multifunctional catalysts that can promote multiple reaction steps in a single pot is a highly desirable goal. The amine functionality of this compound could be exploited to create bifunctional catalysts that combine a metal-based catalytic center with a base or hydrogen-bonding site.

Catalytic ApplicationRole of this compound
Asymmetric CatalysisChiral scaffold for enantioselective transformations. acs.orgcapes.gov.br
PhotocatalysisLigand for tuning the photophysical properties of metal complexes. rsc.orgnih.gov
ElectrocatalysisAnchor for immobilizing catalytic complexes on electrode surfaces. acs.org
Tandem CatalysisPlatform for creating multifunctional catalysts.

Advanced Computational Techniques for Predictive Modeling of its Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and materials. nih.govresearchgate.net For this compound, advanced computational techniques will play a crucial role in accelerating the discovery and development of its applications.

Future research will leverage computational modeling to:

Predict Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving this compound, both in its synthesis and in its role as a ligand in catalysis. nih.gov This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts.

Screen for Catalytic Activity: High-throughput computational screening can be used to predict the catalytic performance of a wide range of metal complexes incorporating this compound as a ligand for various chemical transformations. This approach can significantly reduce the experimental effort required to identify promising catalyst candidates.

Design Ligands with Tailored Properties: Computational methods can be used to design new bipyridine ligands with specific electronic and steric properties by modifying the substituents on the bipyridine core. This allows for the rational design of ligands that are optimized for a particular catalytic application.

Model the Properties of Functional Materials: The properties of functional materials incorporating the this compound core can be predicted using computational simulations. This includes properties such as electronic conductivity, optical absorption, and gas adsorption capacity.

Computational ApplicationImpact on Research and Development
Reaction Mechanism PredictionGuides optimization of synthetic and catalytic processes. nih.gov
Catalytic Activity ScreeningAccelerates the discovery of new and improved catalysts.
Ligand DesignEnables the rational design of ligands with tailored properties.
Material Property ModelingFacilitates the design of functional materials with desired characteristics.

Design of Highly Tunable Functional Materials Incorporating the this compound Core

The unique combination of a rigid, π-conjugated bipyridine core and reactive functional groups makes this compound an excellent building block for the construction of highly tunable functional materials. researchgate.netresearchgate.net

Future research is expected to explore the incorporation of this compound into a variety of advanced materials, including:

Metal-Organic Frameworks (MOFs): The bipyridine unit can serve as a linker in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netacs.org The amine group can be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. researchgate.net

Covalent Organic Frameworks (COFs): Similar to MOFs, COFs are porous crystalline polymers constructed from organic building blocks. nih.gov The amine and bipyridine moieties of this compound can be utilized in the formation of robust and functional COFs for applications in photocatalysis and electronics. nih.gov

Supramolecular Assemblies: The ability of the bipyridine unit to coordinate with metal ions and participate in non-covalent interactions makes it an ideal component for the self-assembly of complex supramolecular structures. mdpi.com These assemblies can exhibit interesting photophysical properties and have potential applications in sensing and molecular recognition.

Functional Polymers: this compound can be incorporated into polymer chains to create materials with enhanced thermal stability, conductivity, or catalytic activity. The amine group provides a convenient handle for polymerization reactions.

Material TypePotential Functionality and Applications
Metal-Organic Frameworks (MOFs)Gas storage, separation, heterogeneous catalysis. researchgate.netacs.org
Covalent Organic Frameworks (COFs)Photocatalysis, electronics, energy storage. nih.gov
Supramolecular AssembliesSensing, molecular recognition, advanced optical materials. mdpi.com
Functional PolymersEnhanced thermal, electronic, and catalytic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-[3,3'-bipyridin]-6-amine, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via Buchwald-Hartwig coupling between halogenated pyridine precursors and amines under palladium catalysis (e.g., Pd(OAc)₂ with ligands like XPhos). Reaction conditions include refluxing in toluene or dioxane at 100–120°C for 12–24 hours . Alternative methods involve nucleophilic substitution on pre-functionalized pyridine scaffolds .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used.
  • Validation : 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy (e.g., aromatic proton signals at δ 6.8–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS) confirm structure. Elemental analysis (C, H, N) ensures purity (>95%) .

Q. How can researchers distinguish structural isomers of this compound during characterization?

  • Techniques : X-ray crystallography resolves cis/trans isomerism in metal complexes (e.g., bond angles and distances between the methyl and amine groups) .
  • Spectroscopy : 1H^1 \text{H}-1H^1 \text{H} NOESY NMR identifies spatial proximity of substituents. IR spectroscopy detects N-H stretching (3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. What catalytic applications leverage this compound as a ligand?

  • Palladium Catalysis : The compound acts as a tridentate ligand in cyclopalladated complexes for C–H bond activation. For example, Pd(II) complexes with this ligand catalyze direct arylation of arenes under mild conditions (e.g., 80°C, 24 hours) with yields up to 85% .
  • Ruthenium Complexes : Used in water oxidation catalysts (WOCs), where the ligand’s electron-donating amine enhances metal-centered redox activity. Turnover frequencies (TOF) reach 0.8 s1^{-1} at pH 7 .

Q. How do photophysical properties of this compound derivatives enable Zn²⁺ sensing?

  • Design : Substituents like methoxy or sulfanyl groups modulate fluorescence. For instance, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine exhibits ratiometric fluorescenceem_{\text{em}} shift from 450 nm to 510 nm upon Zn²⁺ binding) with a dissociation constant (KdK_d) of 4.2 nM .
  • Application : Confocal microscopy in A549 cells demonstrates real-time Zn²⁺ tracking via intensity ratio (F510/F450) .

Q. What computational methods predict the bioactivity of this compound analogs?

  • 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates substituent effects (e.g., electron-withdrawing groups at the 4-position) with antileukemic activity (IC50_{50} values: 0.8–12.5 μM) .
  • DFT Calculations : Optimize ligand geometry for metal coordination. HOMO-LUMO gaps (~3.5 eV) predict charge-transfer efficiency in catalytic cycles .

Contradictions and Challenges

  • Isomer Activity Differences : Cyclopalladated isomers (e.g., PdL1 vs. PdL2) show divergent catalytic efficiencies due to trans effects (PdL1 TOF: 0.5 s1^{-1}; PdL2 TOF: 0.2 s1^{-1}) .
  • Synthetic Yields : Lower yields (<30%) in triazine derivatives highlight challenges in steric hindrance management .

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